molecular formula C11H8O4 B1296945 3-(4-Methoxyphenyl)furan-2,5-dione CAS No. 4665-00-3

3-(4-Methoxyphenyl)furan-2,5-dione

Cat. No. B1296945
CAS RN: 4665-00-3
M. Wt: 204.18 g/mol
InChI Key: SFKJHFOLVWLLBD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)furan-2,5-dione, also known as 4-Methoxyphenyl Furan or 4-MPF, is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 . It is used for proteomics research .


Synthesis Analysis

The synthesis of furan compounds, including 3-(4-Methoxyphenyl)furan-2,5-dione, involves various methods such as the Paal-Knorr Furan Synthesis, which is a powerful green methodology to upgrade bio-derived resources into valuable, renewable chemical products . Other methods include the use of palladium catalysis, gold-catalyzed cyclizations, and the combination of triazole-gold and copper catalysts .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)furan-2,5-dione consists of a furan ring attached to a 4-methoxyphenyl group . The PubChem CID for this compound is 583401 .


Chemical Reactions Analysis

Furan compounds, including 3-(4-Methoxyphenyl)furan-2,5-dione, can undergo various chemical reactions. For instance, they can participate in Diels–Alder cycloadditions, which are highly selective and convergent synthetic tools for the rapid generation of molecular complexity .


Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)furan-2,5-dione has a melting point of 143-144 °C and a boiling point of 150 °C (at 0.1 Torr pressure). Its density is predicted to be 1.341±0.06 g/cm3 .

Scientific Research Applications

Anti-Cancer Activity

The compound has been investigated for its potential anti-cancer properties. A new chalcone series has been developed that may be useful in the treatment of lung cancer . The cytotoxic effect of the novel chalcones against lung cancer cell line (A549) was detected using MTT assay . The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .

Antibacterial Activity

Furan derivatives, including “3-(4-Methoxyphenyl)furan-2,5-dione”, have been studied for their antibacterial properties . These compounds have shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .

Antifungal Activity

Furan-containing compounds have also been explored for their antifungal properties . The unique structure of furan derivatives contributes to their wide range of biological and pharmacological characteristics .

Antiviral Activity

Research has indicated that furan derivatives can exhibit antiviral properties . This makes “3-(4-Methoxyphenyl)furan-2,5-dione” a potential candidate for the development of new antiviral drugs .

Anti-Inflammatory and Analgesic Activity

Furan derivatives have been found to possess anti-inflammatory and analgesic properties . This suggests that “3-(4-Methoxyphenyl)furan-2,5-dione” could potentially be used in the treatment of conditions involving inflammation and pain .

Antioxidant Activity

Furan derivatives are known for their antioxidant properties . Antioxidants are crucial for health as they neutralize harmful free radicals in the body .

Mechanism of Action

Target of Action

This compound is used for proteomics research , which suggests that it may interact with proteins to exert its effects.

Mode of Action

Given its use in proteomics research , it is likely that it interacts with proteins in some way, possibly by binding to them or modifying their structure or function.

Result of Action

Some studies suggest that related compounds may have cytotoxic effects , but more research is needed to confirm these findings and determine if they apply to 3-(4-Methoxyphenyl)furan-2,5-dione.

properties

IUPAC Name

3-(4-methoxyphenyl)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKJHFOLVWLLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298080
Record name 3-(4-Methoxyphenyl)-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)furan-2,5-dione

CAS RN

4665-00-3
Record name 3-(4-Methoxyphenyl)-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4665-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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